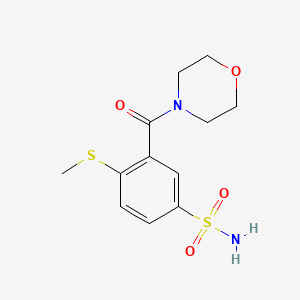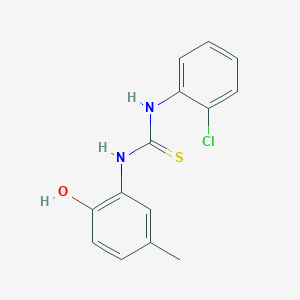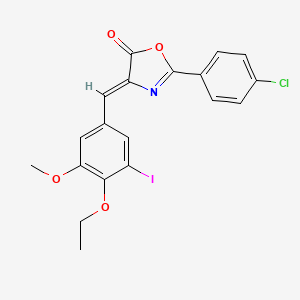![molecular formula C24H20F2N2O2 B4620491 {3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)
{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone
Overview
Description
The compound belongs to a class of chemicals that often exhibit significant biological activity, making them subjects of interest in fields like medicinal chemistry and material science. Such compounds are synthesized and studied for their potential applications in various domains, including pharmaceuticals and organic electronics.
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step chemical reactions, starting from simpler chemical building blocks. These processes might include condensation reactions, nucleophilic substitution, and cyclization steps, tailored to introduce specific functional groups at desired positions in the molecule.
Molecular Structure Analysis
Compounds like the one mentioned are characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. These methods help in confirming the molecular structure, including the arrangement of atoms, the presence of specific functional groups, and the overall conformation of the molecule in the solid state. For instance, the synthesis and structural exploration of bioactive heterocycles have been detailed, with focus on their antiproliferative activity and structure confirmation via various spectroscopic and crystallographic techniques (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, primarily due to the reactive nature of the functional groups present. For example, the presence of fluorine atoms and piperazine rings often imparts the molecules with unique reactivity towards nucleophiles and electrophiles, respectively. Such reactivities are explored to further modify the molecules or to study their interaction with biological targets.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility in different solvents, and crystallinity can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and for its application in drug formulation or material science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental to the compound's applications. Detailed studies, often involving computational chemistry and spectroscopic analysis, provide insights into these properties.
References (Sources)
- Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M., & Naveen, S. (2018). Synthesis, structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle: (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. Chemical Data Collections. DOI: 10.1016/J.CDC.2018.03.001This overview provides a foundational understanding of the chemical compound's synthesis, structure, reactions, and properties based on scientific research. For further detailed exploration, the provided references offer a deeper dive into specific aspects related to similar compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Advanced synthesis techniques, including microwave-assisted Fries rearrangement, are utilized for the efficient production of related fluorophenyl methanone derivatives. These methods emphasize regioselective synthesis and structural modifications to achieve desired properties (Moreno-Fuquen et al., 2019) Moreno-Fuquen et al., 2019.
- Structural Characterization : Compounds with similar structures have been characterized using a variety of techniques, including X-ray diffraction studies, to determine their crystalline structure and understand the molecular interactions present, which are crucial for their biological activity (Prasad et al., 2018) Prasad et al., 2018.
Potential Applications
- Biological Activities : These compounds are explored for their antiproliferative activity against various cancer cell lines, indicating their potential in cancer research. The antitumor activity and specific interactions with cellular targets highlight their application in developing novel therapeutic agents (Tang & Fu, 2018) Tang & Fu, 2018.
- Analytical Applications : Related compounds have been used in the development of analytical methods, such as micellar liquid chromatography, to separate and identify pharmaceuticals and their degradation products. This underscores their utility in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005) El-Sherbiny et al., 2005.
- Material Science : In the field of materials science, derivatives of fluorophenyl methanone have been employed in the creation of novel polymeric materials for fuel cell applications, indicating their role in the development of energy technologies (Li et al., 2009) Li et al., 2009.
properties
IUPAC Name |
[3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O2/c25-20-8-4-7-19(15-20)24(30)28-13-11-27(12-14-28)22-10-9-18(16-21(22)26)23(29)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZVBMXUPJDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)
![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)
![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)
![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dichloro-2-pyridinyl)-2-furamide](/img/structure/B4620433.png)

![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)
![5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4620442.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)
![2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)
![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)